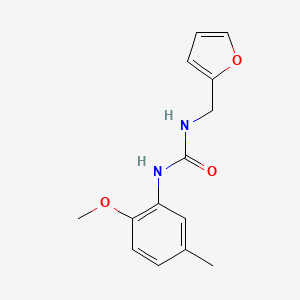![molecular formula C12H12N4OS B5699006 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thioester derivative of tetrazole and has been synthesized using various methods. The compound's unique structure and mechanism of action have been studied extensively, revealing its potential to be used in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the induction of apoptosis. In hypertension research, it has been shown to inhibit the renin-angiotensin-aldosterone system by blocking the angiotensin-converting enzyme. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B pathway.
Biochemical and Physiological Effects
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In hypertension research, it has been shown to lower blood pressure and decrease the expression of pro-inflammatory cytokines. In inflammation research, it has been shown to reduce inflammation and inhibit the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments include its unique structure and mechanism of action, which make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which may require further optimization of the compound's structure and dosage.
Direcciones Futuras
For the research on 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone include the optimization of the compound's structure and dosage for its potential therapeutic applications. Further studies are needed to fully understand the compound's mechanism of action and its effects on various signaling pathways. Additionally, more research is needed to explore the compound's potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
Several methods have been developed to synthesize 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. One of the most common methods involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclopropyl methyl ketone in the presence of a base. This reaction yields the desired compound, which can be purified using various techniques, including column chromatography and recrystallization. Other methods involve the use of different starting materials and reaction conditions, such as the use of different ketones or thiol derivatives.
Aplicaciones Científicas De Investigación
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In hypertension research, it has been shown to lower blood pressure by inhibiting the renin-angiotensin-aldosterone system. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-cyclopropyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(9-6-7-9)8-18-12-13-14-15-16(12)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINSXNISFDNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)
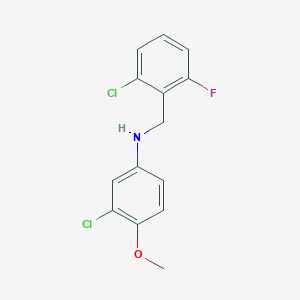
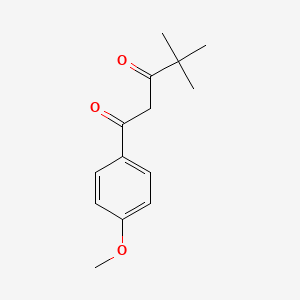
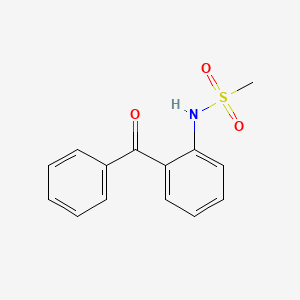
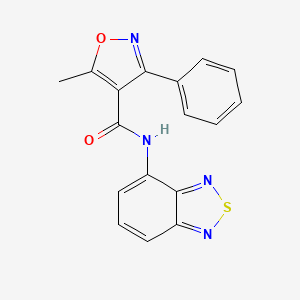
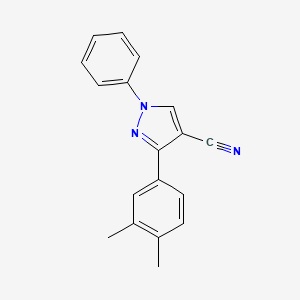
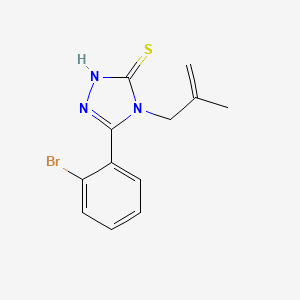
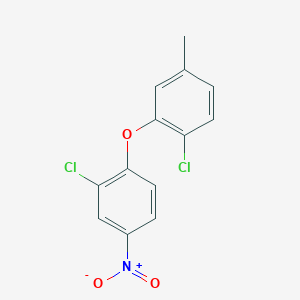
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
